molecular formula C19H14ClF3O3S2 B1628045 (4-Chlorophenyl)diphenylsulfonium triflate CAS No. 255056-43-0

(4-Chlorophenyl)diphenylsulfonium triflate

Cat. No.: B1628045
CAS No.: 255056-43-0
M. Wt: 446.9 g/mol
InChI Key: NCCOJQUTUIVEJQ-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)diphenylsulfonium triflate is an organic compound belonging to the class of diphenylsulfonium salts. These salts consist of a central sulfur atom bonded to two phenyl rings and a third organic group, in this case, a 4-chlorophenyl group, with a trifluoromethanesulfonate (triflate) counterion. This compound is known for its applications in various fields of scientific research, particularly in chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with trifluoromethanesulfonic acid. The general reaction can be represented as follows: [ \text{Ph}_2\text{S} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Ph}_2\text{S}(\text{CF}_3\text{SO}_3) ] where Ph represents a phenyl ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chlorophenyl)diphenylsulfonium triflate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)diphenylsulfonium triflate involves the generation of reactive species upon photolysis or chemical activation. The positively charged sulfonium ion (S+) can undergo deprotonation to form reactive sulfur ylides, which participate in cycloaddition reactions. The presence of the electron-withdrawing chlorine atom on the 4-chlorophenyl ring influences the reactivity of the molecule, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)diphenylsulfonium triflate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and makes it suitable for specific applications in photoinitiation and nucleophilic substitution reactions.

Properties

IUPAC Name

(4-chlorophenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCOJQUTUIVEJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584135
Record name (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255056-43-0
Record name (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chlorophenyl)diphenylsulfonium triflate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorophenyl)diphenylsulfonium triflate
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Reactant of Route 4
(4-Chlorophenyl)diphenylsulfonium triflate
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Reactant of Route 6
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